

Hdac1-IN-8: A Technical Guide to its Role in Gene Expression Regulation

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Compound of Interest

Compound Name: *Hdac1-IN-8*

Cat. No.: *B15583609*

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Abstract

Hdac1-IN-8, also identified in scientific literature as compound 5c, is a synthetic small molecule inhibitor of histone deacetylases (HDACs), with notable potency and selectivity for HDAC1. As a dual-target inhibitor, it also exhibits activity against topoisomerases. This technical guide provides an in-depth overview of **Hdac1-IN-8**'s core functions in regulating gene expression. It details its mechanism of action, impact on cellular processes such as the cell cycle and apoptosis, and its potential as an anticancer agent, particularly in lung cancer. This document compiles quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction to Hdac1-IN-8 and its Target: HDAC1

Histone deacetylase 1 (HDAC1) is a critical enzyme in the epigenetic regulation of gene expression. It functions by removing acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and generally, transcriptional repression.[1] Given its role in cell proliferation, differentiation, and survival, HDAC1 has emerged as a significant target for therapeutic intervention, especially in oncology.[2]

Hdac1-IN-8 is a quinoline-bridged hydroxamic acid derivative designed as a multi-target inhibitor.[3] It primarily functions by inhibiting HDAC1, but also shows activity against other

HDAC isoforms and topoisomerases.[3][4] Its molecular formula is C₂₂H₂₄N₂O₄. [5] This dual activity makes it a compound of interest for overcoming drug resistance and enhancing therapeutic efficacy in cancer treatment.[6]

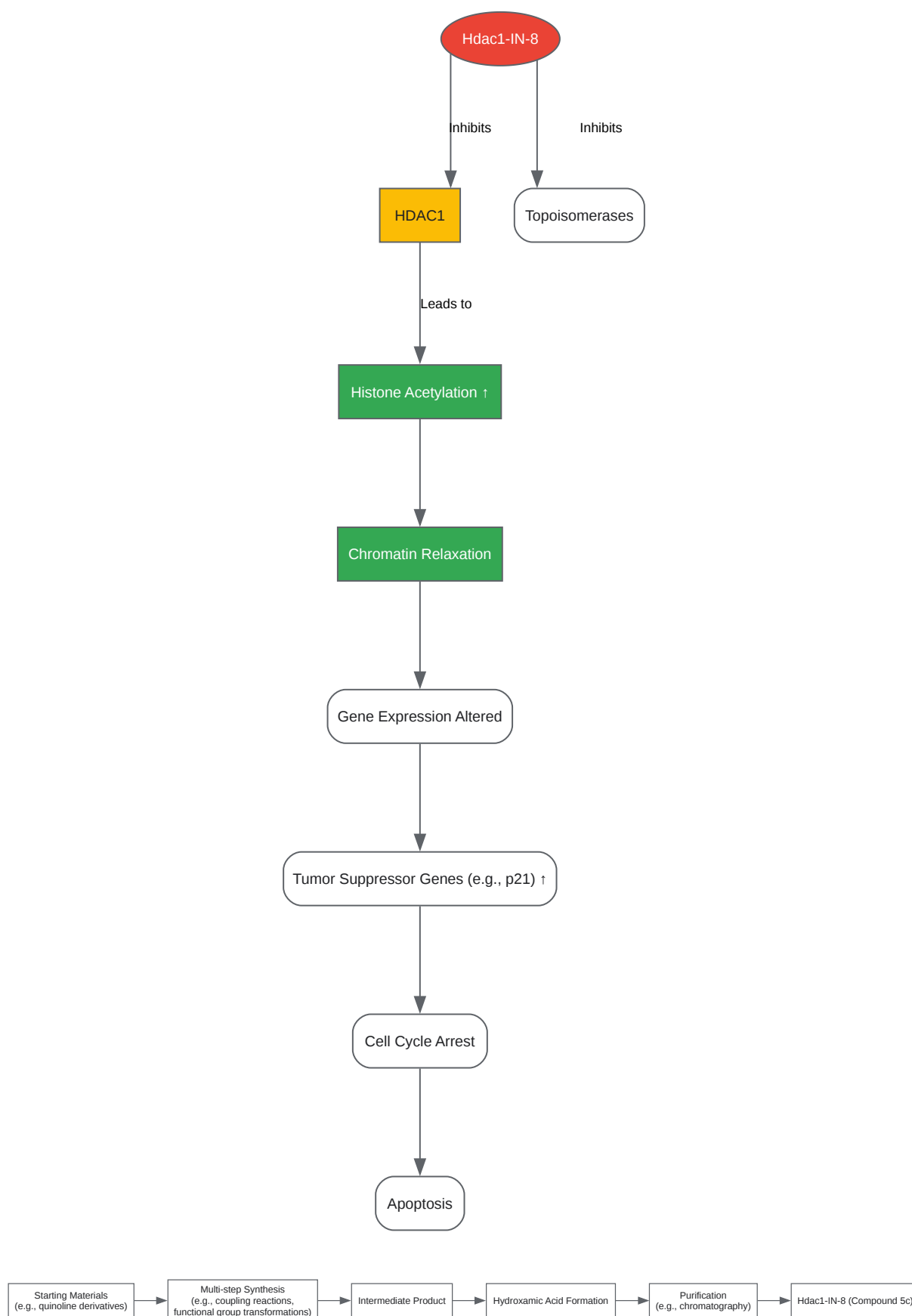
Mechanism of Action and Role in Gene Expression

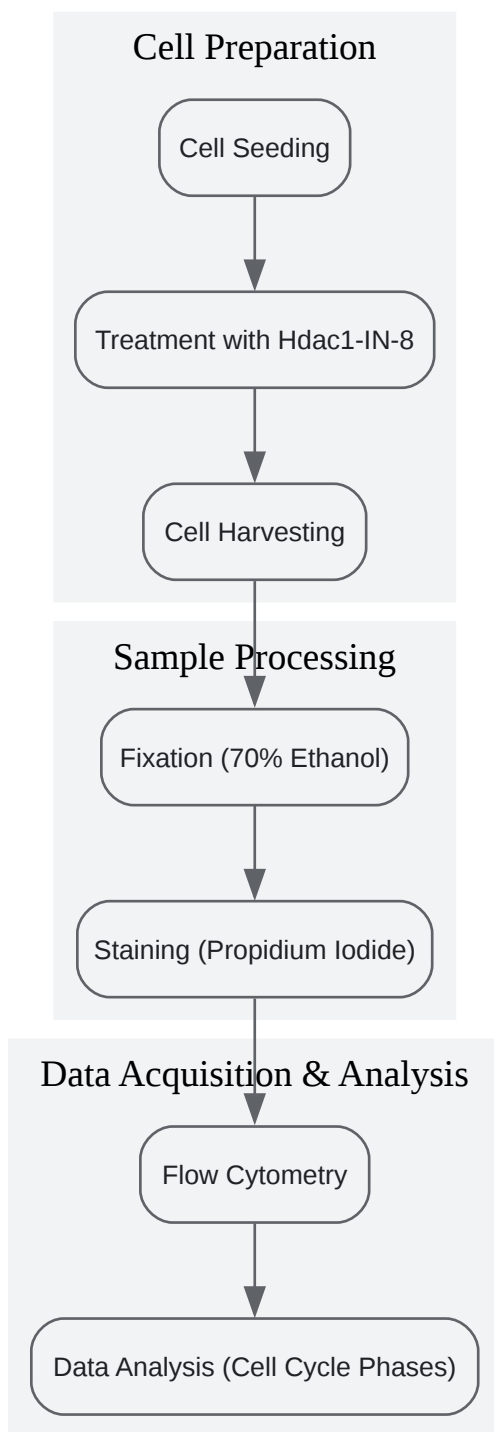
The primary mechanism of **Hdac1-IN-8** involves the inhibition of HDAC1's enzymatic activity. The hydroxamic acid moiety of **Hdac1-IN-8** chelates the zinc ion within the catalytic pocket of HDAC1, blocking its deacetylase function.[6] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin state (euchromatin). This "open" chromatin allows transcription factors and RNA polymerase to access gene promoters and enhancers, leading to the altered expression of various genes.

The consequence of HDAC1 inhibition by **Hdac1-IN-8** is a cascade of changes in the cellular transcriptome. Genes that are typically silenced by HDAC1-mediated deacetylation can become activated. This includes the re-expression of tumor suppressor genes, which can in turn trigger cellular responses like cell cycle arrest and apoptosis.[2]

Signaling Pathway Overview

The inhibition of HDAC1 by **Hdac1-IN-8** instigates changes in several key signaling pathways that govern cell fate. By preventing the deacetylation of both histone and non-histone proteins, **Hdac1-IN-8** can influence pathways critical for cancer cell survival and proliferation.





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